molecular formula C10H6BrNO4S B13893866 Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B13893866
M. Wt: 316.13 g/mol
InChI Key: NWHZFLAGBGTQNG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry, organic electronics, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate typically involves the bromination and nitration of benzo[b]thiophene derivatives. One common method includes the following steps:

    Bromination: Benzo[b]thiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Nitration: The brominated benzo[b]thiophene is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Esterification: The resulting compound is esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in further chemical transformations.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

  • Methyl 6-bromo-1-benzothiophene-2-carboxylate
  • Methyl 5-bromo-6-hydroxybenzo[b]thiophene-2-carboxylate
  • Methyl 6-bromo-4,5-dimethoxy-7-nitrobenzo[b]thiophene-2-carboxylate

Comparison: Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and electronic properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H6BrNO4S

Molecular Weight

316.13 g/mol

IUPAC Name

methyl 6-bromo-5-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrNO4S/c1-16-10(13)9-3-5-2-7(12(14)15)6(11)4-8(5)17-9/h2-4H,1H3

InChI Key

NWHZFLAGBGTQNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Br)[N+](=O)[O-]

Origin of Product

United States

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